molecular formula C20H20N2O3S B2996903 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1796947-51-7

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

Cat. No.: B2996903
CAS No.: 1796947-51-7
M. Wt: 368.45
InChI Key: KHBQTRNKERVCJH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that features a urea moiety linked to a 3,5-dimethoxyphenyl group and a 2-(thiophen-3-yl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2-(thiophen-3-yl)benzyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-(2-thiophen-2-yl)benzyl)urea: Similar structure but with a different thiophene substitution pattern.

    1-(3,5-Dimethoxyphenyl)-3-(2-furanyl)benzyl)urea: Contains a furan ring instead of a thiophene ring.

    1-(3,5-Dimethoxyphenyl)-3-(2-(pyridin-3-yl)benzyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the specific combination of the 3,5-dimethoxyphenyl group and the 2-(thiophen-3-yl)benzyl group

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-17-9-16(10-18(11-17)25-2)22-20(23)21-12-14-5-3-4-6-19(14)15-7-8-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQTRNKERVCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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